molecular formula C17H15NO2 B4882912 (5-Isoquinolin-5-yl-2-methoxyphenyl)methanol

(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol

Cat. No.: B4882912
M. Wt: 265.31 g/mol
InChI Key: IAEIBNALVSZWLW-UHFFFAOYSA-N
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Description

(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Chemical Reactions Analysis

Types of Reactions

(5-Isoquinolin-5-yl-2-methoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: This reaction can reduce the isoquinoline ring to tetrahydroisoquinoline.

    Substitution: This reaction can involve the replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield the corresponding aldehyde or ketone, while reduction can produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of (5-Isoquinolin-5-yl-2-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, some isoquinoline derivatives act as inhibitors of enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

(5-isoquinolin-5-yl-2-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-17-6-5-12(9-14(17)11-19)15-4-2-3-13-10-18-8-7-16(13)15/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEIBNALVSZWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC3=C2C=CN=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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